N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c28-20(16-13-24-17-4-2-1-3-15(16)17)23-12-11-22-18-5-6-19(27-26-18)25-14-7-9-21-10-8-14/h1-10,13,24H,11-12H2,(H,22,26)(H,23,28)(H,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMAZGWQVOPSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This is achieved by reacting 4-aminopyridine with a suitable reagent to introduce the pyridazinyl group.
Coupling with Indole Derivative: The pyridazinyl intermediate is then coupled with an indole derivative under specific reaction conditions. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Functionalization: The final step involves the introduction of the ethylamine group to complete the synthesis of this compound. This is typically achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further study.
Scientific Research Applications
N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate cellular processes and molecular mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.
Mechanism of Action
The mechanism of action of N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and modulation of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with quinoline-based derivatives described in patent literature (2019), which are designed for therapeutic applications. Below is a detailed comparison based on core structures, substituents, and inferred pharmacological properties:
Structural Comparison
Functional Implications
Quinoline derivatives often exhibit strong intercalation with DNA or kinase ATP pockets, whereas pyridazine-based structures may favor interactions with polar active sites.
Substituent Effects: Tetrahydrofuran-3-yloxy in patent compounds enhances solubility compared to the target compound’s ethyl-indole group, which may increase metabolic stability . The absence of this group in the target compound suggests a different mode of action. The indole-3-carboxamide group in the target compound offers hydrogen-bonding capability, which could compensate for reduced solubility.
Therapeutic Potential: Patent compounds with cyano and tetrahydrofuran-oxy substituents are likely optimized for kinase inhibition (e.g., EGFR or ALK inhibitors), as seen in analogous quinoline drugs . The target compound’s pyridazine-indole hybrid structure may target alternative pathways, such as serotonin receptors or cyclin-dependent kinases, though experimental validation is needed.
Hypothetical Pharmacokinetic Profiles
Q & A
Q. What in vivo models are appropriate for studying pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Methodology : Use rodent models for preliminary PK (e.g., plasma half-life via LC-MS/MS) and xenograft models for PD (e.g., tumor growth inhibition). Monitor metabolite formation via mass spectrometry to assess hepatic stability .
Q. How can degradation pathways be elucidated to mitigate compound instability?
- Methodology : Perform forced degradation studies under oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions. Identify degradation products via LC-HRMS and propose mechanisms using isotopic labeling or tandem MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
